Structural Misidentification Risk: Target Compound vs. MS-275 (Entinostat) — Why CAS Number Verification Alone Is Insufficient
Several commercial platforms incorrectly equate 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 2204961-66-8) with MS-275 (Entinostat, CAS 209783-80-2). These are structurally unrelated molecules. The target compound is a spirocyclic diaza-dione with molecular formula C₈H₁₃ClN₂O₂ (MW 204.65 g/mol) . Entinostat is a benzamide derivative with molecular formula C₂₁H₂₀N₄O₃ (MW 376.41 g/mol), described chemically as N-(2-aminophenyl)-4-[N-(pyridin-3-yl)methoxycarbonylaminomethyl]benzamide [1]. The core scaffold, elemental composition, molecular weight, and pharmacological target class (HDAC1/3 inhibitor for Entinostat vs. spirocyclic building block/intermediate for the target) are entirely different. Procurement based on the 'MS-275' synonym without structural verification would result in receipt of the wrong chemical entity.
| Evidence Dimension | Molecular identity (formula, MW, scaffold class) |
|---|---|
| Target Compound Data | C₈H₁₃ClN₂O₂; MW 204.65 g/mol; 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold |
| Comparator Or Baseline | Entinostat (MS-275): C₂₁H₂₀N₄O₃; MW 376.41 g/mol; benzamide scaffold |
| Quantified Difference | ΔMW = 171.76 g/mol; entirely different elemental composition (no chlorine in Entinostat; 8 vs. 21 carbon atoms); different IUPAC class |
| Conditions | Structural comparison based on authoritative database entries (ChemSrc, ChEBI, DrugBank) |
Why This Matters
Incorrectly receiving Entinostat when ordering this compound would mean obtaining an HDAC inhibitor rather than the intended spirocyclic building block, potentially invalidating a synthetic or screening campaign.
- [1] DrugBank / ChEBI. Entinostat (DB05015 / CHEBI:132082): Formula C₂₁H₂₀N₄O₃, MW 376.41, benzamide class. https://go.drugbank.com/drugs/DB05015 (accessed 2025). View Source
